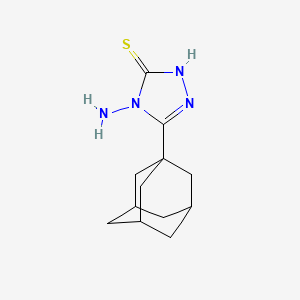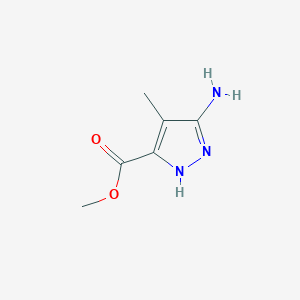![molecular formula C18H12F3N3OS2 B2491409 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 478077-33-7](/img/structure/B2491409.png)
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is an organic compound with complex structural attributes. It combines several heterocyclic systems, including a pyrrole ring, a thiophene ring, and an oxadiazole ring, offering potential in various chemical and pharmacological contexts.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the pyrrole-thiophene compound involves the cyclization of 3-(1H-pyrrol-1-yl)thieno-2-carbaldehyde with hydrazine hydrate under reflux conditions to form 2-(3-(1H-pyrrol-1-yl)-2-thienyl) hydrazine.
Step 2: This intermediate is further reacted with carbon disulfide and potassium hydroxide to introduce the oxadiazole ring, forming 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole.
Step 3: The trifluoromethylbenzylsulfanyl group is introduced by reacting the oxadiazole compound with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Scaling up the synthesis of this compound would require optimizing reaction conditions to increase yield and purity, potentially leveraging continuous flow synthesis techniques for better control and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction at the oxadiazole ring or the aromatic rings may yield hydrogenated products, altering its electronic properties.
Substitution: The various rings in the compound allow for electrophilic and nucleophilic substitutions, such as halogenation and amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or borohydride reductions.
Substitution: Reagents like N-bromosuccinimide for bromination, and potassium amide for nucleophilic substitution reactions.
Major Products Formed: The products vary based on the specific reactions, yielding sulfoxides, amines, bromides, or reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a scaffold for creating diverse derivatives, each with potential unique properties for study. Biology: Its heterocyclic structure may offer significant biological activity, including antimicrobial and anticancer properties. Medicine: Potential pharmaceutical applications could involve targeting specific enzymes or receptors. Industry: The compound's unique structure might be useful in the development of advanced materials or organic electronics.
Wirkmechanismus
The mechanism by which 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole exerts its effects involves interactions with cellular components. The trifluoromethyl group may enhance membrane permeability, allowing the compound to reach intracellular targets efficiently. The heterocyclic rings can interact with DNA or proteins, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (without the benzylsulfanyl group) or derivatives with different substituents, 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole stands out due to its unique functional groups. The trifluoromethyl and benzylsulfanyl groups confer specific chemical and biological properties that might not be present in other compounds. This makes it a compound of interest for further research and development.
Similar compounds include:
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole.
5-(benzylthio)-1,3,4-oxadiazole derivatives.
Trifluoromethyl-substituted oxadiazoles.
Eigenschaften
IUPAC Name |
2-(3-pyrrol-1-ylthiophen-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS2/c19-18(20,21)13-5-3-4-12(10-13)11-27-17-23-22-16(25-17)15-14(6-9-26-15)24-7-1-2-8-24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGICUNQYGZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2491333.png)
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)
![4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2491340.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
![2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)
